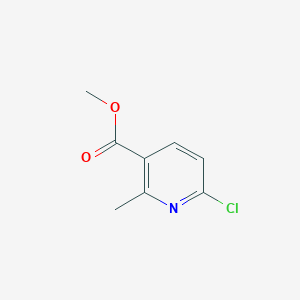

Methyl 6-chloro-2-methylpyridine-3-carboxylate

Description

Evolution of Substituted Pyridine Carboxylates in Chemical Research

The study of pyridine carboxylates originated in the late 19th century, driven by the need to modify the pyridine core for enhanced reactivity and functionalization. Early work by Arthur Rudolf Hantzsch on dihydropyridine synthesis laid the groundwork for understanding the electronic effects of substituents on pyridine’s aromatic system. The introduction of carboxylate groups at specific positions, such as the 3-position in methyl 6-chloro-2-methylpyridine-3-carboxylate, arose from efforts to modulate electron density for nucleophilic and electrophilic reactions.

By the mid-20th century, advances in spectroscopic techniques enabled precise characterization of substitution patterns. Nuclear magnetic resonance (NMR) studies revealed that carboxylate esters at the 3-position induce significant deshielding of adjacent protons, a property critical for predicting reactivity in cross-coupling reactions. The methyl group at the 2-position, meanwhile, was found to sterically hinder certain electrophilic substitutions while directing others to the 4- and 6-positions, as demonstrated in halogenation experiments.

Table 1: Key Milestones in Pyridine Carboxylate Research

| Year | Discovery/Advancement | Significance |

|---|---|---|

| 1881 | Hantzsch pyridine synthesis | Enabled systematic synthesis of dihydropyridine precursors |

| 1924 | Chichibabin reaction | Introduced methods for direct amination of pyridines |

| 1950s | NMR characterization | Clarified substituent effects on pyridine electron density |

| 2000s | Transition-metal catalysis | Expanded cross-coupling applications of halogenated pyridines |

Historical Development of Chloropyridine Derivatives

Chloropyridines gained prominence in the 1930s as intermediates for sulfa drugs and insecticides. The introduction of chlorine atoms, particularly at the 6-position, was initially achieved through direct chlorination using reagents like phosphorus oxychloride (POCl₃). For example, the synthesis of ethyl 6-chloro-2-methylpyridine-3-carboxylate involves treating hydroxy precursors with POCl₃ under inert conditions, yielding chlorinated products with >85% efficiency. This method’s success hinges on POCl₃’s ability to act as both a chlorinating agent and a Lewis acid, facilitating the displacement of hydroxyl groups via intermediate phosphate ester formation.

The regioselectivity of chlorination in pyridine derivatives has been extensively studied. Quantum mechanical calculations show that electron-withdrawing groups (e.g., carboxylates) at the 3-position deactivate the ring, directing electrophilic chlorination to the 6-position due to favorable orbital overlap between the chlorine lone pair and the π-system’s LUMO. This theoretical insight rationalizes the synthetic preference for 6-chloro isomers in carboxylate-substituted pyridines.

Position of Methyl 6-Chloro-2-Methylpyridine-3-Carboxylate in Heterocyclic Chemistry

Methyl 6-chloro-2-methylpyridine-3-carboxylate occupies a unique niche due to its trifecta of substituents:

- Chlorine at C6 : Enhances electrophilic substitution at C4 while facilitating Suzuki-Miyaura couplings.

- Methyl at C2 : Provides steric bulk that influences conformation in coordination complexes.

- Carboxylate at C3 : Serves as a directing group for metalation and a handle for further derivatization.

Comparative studies with unsubstituted pyridine show that the methyl and carboxylate groups collectively reduce the ring’s basicity (predicted pK~a~ ≈ 3.8 vs. pyridine’s 5.25), making the compound less prone to protonation under acidic conditions—a critical property for reactions requiring anhydrous environments.

Theoretical Significance in Pyridine-Based Scaffold Research

Density functional theory (DFT) analyses of methyl 6-chloro-2-methylpyridine-3-carboxylate reveal two key electronic effects:

- Inductive withdrawal : The carboxylate ester withdraws electron density through its carbonyl group, creating a partial positive charge at C4.

- Resonance donation : The methyl group donates electrons via hyperconjugation, partially counteracting the carboxylate’s electron withdrawal.

These competing effects create a polarized π-system that favors nucleophilic attack at C4, as evidenced by the compound’s reactivity in Minisci-type radical alkylations. Frontier molecular orbital calculations further predict that the lowest unoccupied molecular orbital (LUMO) is localized at C4-C5, aligning with observed regioselectivity in Diels-Alder reactions.

Equation 1: Frontier Orbital Energy Calculation

$$

E{\text{LUMO}} = -1.72 \, \text{eV}, \quad E{\text{HOMO}} = -7.89 \, \text{eV} \quad \text{(B3LYP/6-31G** level)}

$$

The compound’s ability to participate in charge-transfer complexes has been exploited in materials science, where it serves as an electron-deficient component in organic semiconductors. Time-dependent DFT simulations predict strong absorption bands at 270–290 nm, corresponding to π→π* transitions modulated by the chlorine atom’s spin-orbit coupling effects.

Properties

IUPAC Name |

methyl 6-chloro-2-methylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-5-6(8(11)12-2)3-4-7(9)10-5/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBXGEZRYRMLKTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851759-19-8 | |

| Record name | methyl 6-chloro-2-methylpyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-chloro-2-methylpyridine-3-carboxylate can be synthesized through several methods. One common approach involves the chlorination of 2-methylpyridine followed by esterification. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) and an alcohol like methanol (CH3OH) under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of Methyl 6-chloro-2-methylpyridine-3-carboxylate may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of a Lewis acid catalyst can facilitate the chlorination step, while azeotropic distillation can be employed to remove water and drive the esterification reaction to completion .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-2-methylpyridine-3-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or ammonia (NH3) in solvents such as methanol or ethanol.

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridine derivatives.

Oxidation: Formation of 6-chloro-2-methylpyridine-3-carboxylic acid.

Reduction: Formation of 6-chloro-2-methylpyridine-3-methanol.

Scientific Research Applications

Methyl 6-chloro-2-methylpyridine-3-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: Investigated for its potential as a ligand in biochemical assays and as a building block for bioactive molecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-chloro-2-methylpyridine-3-carboxylate depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but they often include interactions with proteins or nucleic acids, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Methyl 6-chloro-2-methylpyridine-3-carboxylate with analogous pyridine derivatives, focusing on substituent positions, molecular properties, and applications:

Key Observations:

Substituent Position and Reactivity :

- The chlorine at position 6 in the target compound (vs. bromine in or iodine in ) influences reactivity in nucleophilic substitution or cross-coupling reactions. Bromine and iodine are better leaving groups, enhancing utility in Suzuki-Miyaura couplings.

- The methyl ester at position 3 distinguishes it from carboxylic acid derivatives (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid ), which may require additional steps for activation in synthesis.

Structural Analogues in Medicinal Chemistry: Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride introduces an amino-methyl group, enabling hydrogen bonding and enhancing bioavailability in drug candidates. The tetrahydrothieno-pyridine derivative (CAS: 1365961-89-2) incorporates a fused thiophene ring, expanding applications in central nervous system (CNS) drug design.

Heterocyclic Core Variations :

- Pyrimidine derivatives (e.g., ) differ in ring structure (two nitrogen atoms vs. one in pyridine), altering electronic properties and binding affinity in biological targets.

- Pyridazine analogues (e.g., Methyl 6-chloropyridazine-3-carboxylate ) exhibit distinct reactivity due to adjacent nitrogen atoms in the ring.

Pharmacological Potential:

- Amino-functionalized derivatives (e.g., ) are explored for kinase inhibition, leveraging the pyridine core for ATP-binding pocket interactions.

Biological Activity

Methyl 6-chloro-2-methylpyridine-3-carboxylate (MMCPC) is a chemical compound that has garnered interest due to its structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and related compounds, supported by data tables and case studies.

- Molecular Formula : C8H8ClNO2

- Molecular Weight : 185.61 g/mol

- Log P : Ranges from 1.25 to 2.29, indicating moderate lipophilicity which suggests good permeability through biological membranes.

TRPV1 Antagonism

Recent studies have highlighted that MMCPC acts as a TRPV1 antagonist. TRPV1 (Transient Receptor Potential Vanilloid 1) is involved in pain perception and inflammatory responses. The ability of MMCPC to inhibit this receptor suggests its potential application in pain management therapies.

Synthesis Methods

The synthesis of MMCPC can be approached through various chemical pathways, which are crucial for producing derivatives with desired biological activities:

-

Chlorination of Pyridine Derivatives :

- Starting from 2-methylpyridine, chlorination can be performed using reagents like thionyl chloride.

- This method allows for the introduction of the chlorine atom at the 6-position.

-

Carboxylation :

- Following chlorination, carboxylation can be achieved using carbon dioxide under basic conditions to form the carboxylate group.

These synthetic routes are essential for developing analogs that may exhibit enhanced biological activities or reduced toxicity profiles compared to MMCPC itself.

Case Studies and Research Findings

-

Case Study on Antimicrobial Activity :

- A study evaluated the antimicrobial effects of various pyridine derivatives, including those structurally related to MMCPC. The results demonstrated that halogenated compounds frequently exhibited superior activity against Gram-positive and Gram-negative bacteria.

- Specific MIC values were reported for related compounds, suggesting that MMCPC may also possess similar efficacy against these pathogens.

-

Pharmacological Studies :

- Ongoing pharmacological studies aim to elucidate the mechanisms by which MMCPC interacts with biological targets. Preliminary results indicate that its halogenated structure could enhance binding affinity towards certain enzymes and receptors involved in inflammatory pathways.

Comparative Analysis with Related Compounds

The following table compares MMCPC with structurally similar compounds, highlighting their potential biological activities:

| Compound Name | CAS Number | Similarity Index | Notable Activity |

|---|---|---|---|

| 6-Chloro-2-methylnicotinic acid | 137129-98-7 | 0.90 | Antimicrobial |

| Methyl 5-amino-6-chloronicotinate | 211915-96-7 | 0.85 | Antifungal |

| tert-Butyl 2-chloroisonicotinate | 295349-62-1 | 0.82 | TRPV1 Modulation |

These compounds exhibit varying degrees of similarity based on their structural features and functional groups, underscoring the potential for MMCPC to exhibit unique biological interactions due to its specific substitution pattern.

Q & A

Q. What are the optimal synthetic routes for Methyl 6-chloro-2-methylpyridine-3-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or esterification. For example, chlorination at the 6-position of a pyridine precursor can be achieved using POCl₃ or SOCl₂ under reflux, followed by esterification with methanol in the presence of a catalyst like H₂SO₄. A comparative analysis of methods reveals:

| Method | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| POCl₃-mediated chlorination | None | 80–100 | 65–75 | |

| Microwave-assisted synthesis | H₂SO₄ | 120 (microwave) | 85 |

Microwave-assisted synthesis improves yield due to uniform heating and reduced side reactions. Reaction optimization should prioritize solvent choice (e.g., DMF for polar intermediates) and stoichiometric control of reagents .

Q. Which spectroscopic techniques are most reliable for characterizing Methyl 6-chloro-2-methylpyridine-3-carboxylate?

Methodological Answer: A multi-technique approach is critical:

- NMR Spectroscopy: ¹H NMR confirms substitution patterns (e.g., methyl groups at δ 2.5–3.0 ppm, ester carbonyl at δ 3.8–4.2 ppm). ¹³C NMR identifies the carbonyl carbon at ~165–170 ppm .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 215.05 for C₉H₁₀ClNO₂) and fragmentation patterns .

- Infrared (IR) Spectroscopy: Stretching vibrations for C=O (1720–1740 cm⁻¹) and C-Cl (550–600 cm⁻¹) confirm functional groups .

X-ray crystallography (via SHELXL ) resolves ambiguities in stereochemistry, though crystal growth may require slow evaporation in non-polar solvents .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during structural analysis?

Methodological Answer: Challenges arise from molecular flexibility or solvent inclusion. Strategies include:

- Data Collection: Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.

- Software Tools: SHELXL for refining disordered regions; ORTEP-III for visualizing thermal ellipsoids.

- Validation Metrics: Check R-factors (target < 0.05 for Rint) and ADDSYM in PLATON to detect missed symmetry .

Example workflow:

Q. What experimental design considerations are critical for assessing the compound’s bioactivity in enzyme inhibition assays?

Methodological Answer: Focus on target-specific assay design:

- Enzyme Selection: Prioritize kinases or proteases with known pyridine-binding pockets .

- Buffer Optimization: Maintain pH 7.4 (using Tris-HCl) to mimic physiological conditions; avoid DMSO >1% to prevent denaturation .

- Controls: Include positive controls (e.g., staurosporine for kinases) and measure IC₅₀ values via dose-response curves (3 replicates minimum).

| Assay Parameter | Recommendation | Rationale |

|---|---|---|

| Incubation Time | 30–60 min | Equilibrium binding kinetics |

| Detection Method | Fluorescence polarization | High sensitivity for small molecules |

Data contradictions (e.g., variable IC₅₀ across studies) may arise from differences in enzyme sources or assay conditions. Normalize results to internal standards .

Q. How can computational modeling complement experimental data in predicting reactivity and metabolic pathways?

Methodological Answer: Integrate molecular docking (e.g., AutoDock Vina) and DFT calculations:

- Docking Studies: Predict binding affinities to cytochrome P450 enzymes (e.g., CYP3A4) using PyMOL-aligned structures .

- Metabolite Prediction: Software like MetaSite identifies probable oxidation sites (e.g., methyl group hydroxylation) .

Validate predictions with LC-MS/MS to detect metabolites in hepatic microsome assays .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally analogous compounds?

Methodological Answer: Cross-study variability may stem from:

- Structural Analogues: Compare Methyl 6-chloro-2-methylpyridine-3-carboxylate with Methyl 4-chloro-2-methylpyridine-3-carboxylate . Subtle halogen positioning alters steric and electronic interactions.

- Assay Conditions: Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.

- Statistical Analysis: Apply ANOVA or Tukey’s HSD test to evaluate significance of activity differences (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.